N-Acetyl-b-D-Glucosamine 6-Acetate 1,3,4-Tribenzyl Ether
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Overview
Description
N-Acetyl-b-D-Glucosamine 6-Acetate 1,3,4-Tribenzyl Ether is a complex organic compound with the molecular formula C31H35NO7 and a molecular weight of 533.61 g/mol . This compound is derived from N-Acetyl-D-Glucosamine, a naturally occurring amino sugar.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-b-D-Glucosamine 6-Acetate 1,3,4-Tribenzyl Ether typically involves multiple steps. One common method includes the selective tritylation of 1,6-anhydro-N-acetyl-β-D-glucosamine, followed by acylation reactions . The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
N-Acetyl-b-D-Glucosamine 6-Acetate 1,3,4-Tribenzyl Ether undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions vary depending on the desired product but generally involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound .
Scientific Research Applications
N-Acetyl-b-D-Glucosamine 6-Acetate 1,3,4-Tribenzyl Ether has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex carbohydrates and glycoproteins.
Industry: Utilized in the production of biochemical reagents and as a reference material in analytical studies.
Mechanism of Action
The exact mechanism of action of N-Acetyl-b-D-Glucosamine 6-Acetate 1,3,4-Tribenzyl Ether is not fully understood. it is believed to function as an inhibitor of several enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX) . These enzymes play crucial roles in inflammatory pathways, and their inhibition may contribute to the compound’s potential anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
N-Acetyl-D-Glucosamine 6-Acetate: Shares a similar structure but lacks the tribenzyl ether groups.
1,6-Anhydro-N-acetyl-β-D-glucosamine: Another derivative of N-Acetyl-D-Glucosamine used in oligosaccharide synthesis.
Uniqueness
N-Acetyl-b-D-Glucosamine 6-Acetate 1,3,4-Tribenzyl Ether is unique due to its tribenzyl ether groups, which enhance its stability and reactivity in various chemical reactions. This structural feature distinguishes it from other similar compounds and contributes to its diverse applications in scientific research .
Properties
Molecular Formula |
C31H35NO7 |
---|---|
Molecular Weight |
533.6 g/mol |
IUPAC Name |
[(3S,6R)-5-acetamido-3,4,6-tris(phenylmethoxy)oxan-2-yl]methyl acetate |
InChI |
InChI=1S/C31H35NO7/c1-22(33)32-28-30(37-19-25-14-8-4-9-15-25)29(36-18-24-12-6-3-7-13-24)27(21-35-23(2)34)39-31(28)38-20-26-16-10-5-11-17-26/h3-17,27-31H,18-21H2,1-2H3,(H,32,33)/t27?,28?,29-,30?,31-/m1/s1 |
InChI Key |
WCPXUPQMABUOPK-HOPQWXDLSA-N |
Isomeric SMILES |
CC(=O)NC1[C@@H](OC([C@H](C1OCC2=CC=CC=C2)OCC3=CC=CC=C3)COC(=O)C)OCC4=CC=CC=C4 |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OCC2=CC=CC=C2)COC(=O)C)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |
Origin of Product |
United States |
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